1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a pyrrolidinone ring, and a pyridinylmethyl urea moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an ethoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Pyridinylmethyl Urea Moiety: This step involves the reaction of a pyridinylmethylamine with an isocyanate to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the pyridinylmethyl urea moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds, such as:
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea: The presence of a chlorine atom can significantly alter the compound’s chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-26-17-7-5-16(6-8-17)23-13-15(10-18(23)24)22-19(25)21-12-14-4-3-9-20-11-14/h3-9,11,15H,2,10,12-13H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMPQCHRYDGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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